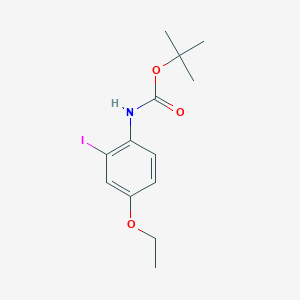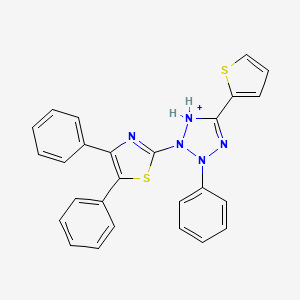![molecular formula C17H10F4O B12536335 2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene CAS No. 797047-51-9](/img/structure/B12536335.png)
2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene typically involves the use of ethynyl and difluoromethoxyphenyl precursors. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkyne. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. The presence of multiple fluorine atoms enhances its reactivity and allows it to form stable intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2,4-difluorobenzene: Shares the ethynyl and difluorobenzene moieties but lacks the difluoromethoxy and ethenyl groups.
1-Ethynyl-4-fluorobenzene: Contains a single fluorine atom and an ethynyl group, making it less complex than 2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene.
Uniqueness
This compound is unique due to the combination of its difluoromethoxy, ethynyl, and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
797047-51-9 |
|---|---|
Molecular Formula |
C17H10F4O |
Molecular Weight |
306.25 g/mol |
IUPAC Name |
2-[2-[4-(difluoromethoxy)phenyl]ethynyl]-5-ethenyl-1,3-difluorobenzene |
InChI |
InChI=1S/C17H10F4O/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)22-17(20)21/h2-4,6-7,9-10,17H,1H2 |
InChI Key |
BLUPQMULZROHOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


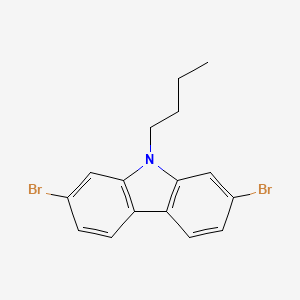
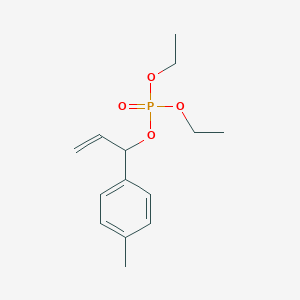
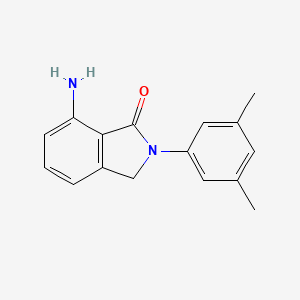

![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
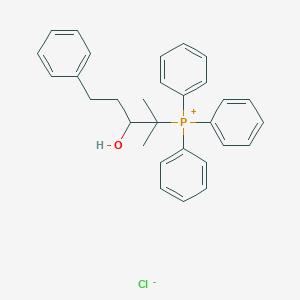
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
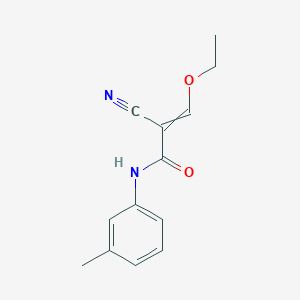
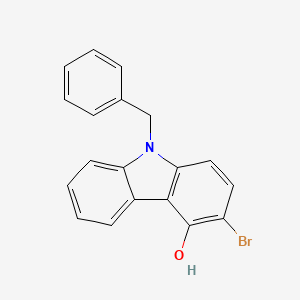
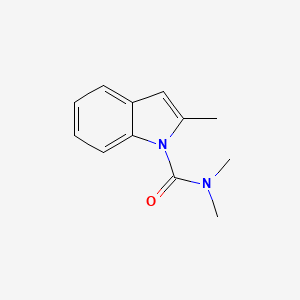
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
